L-beta-Homoleucine hydrochloride

描述

准备方法

The preparation of L-beta-Homoleucine hydrochloride is usually achieved through chemical synthesis . The synthetic routes involve using different precursor compounds and reaction conditions to obtain the target product. The specific preparation scheme may vary, but it generally involves a synthetic reaction . Industrial production methods are not extensively detailed in the available literature, but the compound is primarily synthesized for research purposes.

化学反应分析

L-beta-Homoleucine hydrochloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions for these reactions are not extensively documented.

Substitution: This type of reaction involves the replacement of one atom or group of atoms with another

Peptide Synthesis: This compound is suitable for solution phase peptide synthesis. This involves the formation of peptide bonds between amino acids to create peptides or proteins.

科学研究应用

Peptide Synthesis

L-beta-Homoleucine hydrochloride is widely utilized in peptide synthesis due to its structural similarity to natural amino acids. It serves as a non-canonical amino acid that can enhance the stability and functionality of peptides. The incorporation of this compound into peptide chains can lead to improved resistance to enzymatic degradation, making it valuable for developing therapeutic peptides.

Pharmaceutical Development

The compound is significant in drug formulation, particularly for therapeutics aimed at metabolic disorders. Its structural characteristics allow it to mimic natural amino acids while providing unique metabolic advantages. Research has shown that L-beta-Homoleucine can influence the secretion of anabolic hormones and improve fuel supply during exercise, enhancing mental performance under stress .

Neuroscience Research

This compound is applied in neuroscience studies to investigate neurotransmitter systems. Its ability to interact with L-type amino acid transporters (LATs) provides insights into neurological functions and potential treatments for disorders such as epilepsy and neurodegenerative diseases . For instance, studies have demonstrated that this compound can affect the uptake of neurotransmitters in brain tissues, which is crucial for understanding brain metabolism and function.

Biochemical Assays

This compound plays a role in various biochemical assays designed to evaluate enzyme activity and protein interactions. By utilizing this compound, researchers can gain insights into cellular processes and mechanisms underlying disease states. Its application in assays helps elucidate how proteins interact within biological systems, providing a deeper understanding of metabolic pathways .

Nutrition Studies

Research involving this compound has also focused on its effects on amino acid metabolism and human health. Studies indicate that this compound may play a role in enhancing muscle recovery and growth due to its anabolic properties, making it a subject of interest in sports nutrition and dietary supplementation .

Case Studies

作用机制

L-beta-Homoleucine hydrochloride exerts its effects through its role as a beta amino acid. Beta amino acids, including L-beta-Homoleucine, are remarkably stable to metabolism, exhibit slow microbial degradation, and are inherently stable to proteases and peptidases . They can fold into well-ordered secondary structures consisting of helices, turns, and sheets . The specific molecular targets and pathways involved in its mechanism of action are not extensively documented.

相似化合物的比较

L-beta-Homoleucine hydrochloride can be compared with other similar compounds, such as:

L-alpha-Leucine: The alpha analogue of L-beta-Homoleucine, which is more common and makes up most polypeptides in a cell.

D-beta-Homoleucine: The enantiomer of L-beta-Homoleucine, which is less common.

This compound is unique due to its stability to metabolism and its ability to form well-ordered secondary structures .

生物活性

L-beta-homoleucine hydrochloride, a derivative of the amino acid homoleucine, has garnered attention in recent research for its unique biological properties and potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of L-beta-Homoleucine

L-beta-homoleucine, also known as 3-amino-5-methylhexanoic acid, is classified as a beta-amino acid. Unlike its alpha counterparts, beta-amino acids exhibit distinct structural and functional properties. L-beta-homoleucine exists in two enantiomeric forms, with the L-isomer being more commonly studied due to its biological relevance. This compound is noted for its stability against metabolic degradation and resistance to proteolytic enzymes, making it an intriguing candidate for therapeutic applications .

Stability and Metabolism

L-beta-homoleucine demonstrates remarkable stability in biological systems. Studies indicate that it is resistant to enzymatic degradation, which is a critical factor for its potential use in drug development. For instance, in vitro assays have shown that peptides incorporating L-beta-homoleucine exhibit enhanced stability compared to those with standard amino acids .

Interaction with Transporters

Research has highlighted the interaction of L-beta-homoleucine with various amino acid transporters. A study assessing the affinity of beta-amino acids for the LAT (L-type amino acid transporter) revealed that while L-beta-homoleucine shows some affinity (IC50 ~ 15 μM), it is less effective than traditional amino acids like leucine . This reduced affinity may limit its uptake in certain physiological contexts but also suggests potential for selective targeting in therapeutic applications.

Peptide Stability Enhancements

In a study aimed at improving the stability of ghrelin analogs, L-beta-homoleucine was incorporated into peptide sequences. The results indicated that while the binding affinity was slightly compromised due to structural changes, the overall serum stability was significantly enhanced . This finding underscores the utility of L-beta-homoleucine in designing peptides with prolonged half-lives in circulation.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides modified with beta-amino acids. The inclusion of L-beta-homoleucine in peptide structures resulted in altered physicochemical properties that improved their antimicrobial efficacy against various pathogens. Specifically, modifications led to an increase in hydrophobicity, which correlated with enhanced activity against fungal strains .

Data Tables

| Property | L-beta-Homoleucine | Leucine (α-Amino Acid) |

|---|---|---|

| Stability | High | Moderate |

| LAT Affinity (IC50) | ~15 μM | ~1-5 μM |

| Antimicrobial Efficacy | Enhanced | Variable |

Research Findings

- Metabolic Stability : L-beta-homoleucine exhibits slow degradation rates in human liver microsomes compared to traditional amino acids, suggesting potential for drug formulation .

- Peptide Design : Peptides containing L-beta-homoleucine showed improved resistance to enzymatic cleavage while maintaining functional activity, indicating its potential as a building block for therapeutic peptides .

- Transport Mechanisms : Studies on transport mechanisms revealed that while L-beta-homoleucine can be transported by LATs, its efficiency is lower than that of alpha-amino acids, highlighting a need for further exploration into optimizing its delivery .

属性

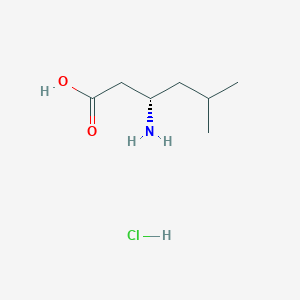

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375812 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96386-92-4 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。